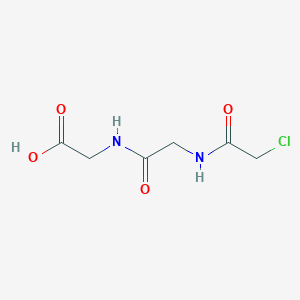
Chloroacetylglycylglycine
Vue d'ensemble
Description
Chloroacetylglycylglycine is a compound related to the family of glycine derivatives, which are known for their role in various chemical and biological processes. While the specific compound chloroacetylglycylglycine is not directly mentioned in the provided papers, insights can be drawn from related research on glycine derivatives and their interactions.
Synthesis Analysis
The synthesis of glycine derivatives can be complex and often involves multiple steps to ensure the desired stereochemistry and functional group incorporation. For instance, the synthesis of C-allylglycyl amides, which are related to chloroacetylglycylglycine, is achieved through a diastereoselective aza-Claisen rearrangement, indicating the potential for similarly complex synthetic routes for chloroacetylglycylglycine .
Molecular Structure Analysis
The molecular structure of glycine derivatives is crucial in determining their chemical behavior. The electron spin resonance (ESR) spectrum of irradiated glycylglycine hydrochloride provides insights into the free radical formation and the hyperfine structure, which is influenced by the protons attached to the alpha carbon and amide nitrogen atoms . This suggests that the molecular structure of chloroacetylglycylglycine would also be significant in its reactivity and interaction with other molecules.
Chemical Reactions Analysis
Glycine derivatives participate in various chemical reactions, often influenced by their functional groups and stereochemistry. The conversion of C-allylglycine derivatives into isoquinolones demonstrates the reactivity of such compounds and their potential to serve as building blocks in complex syntheses, such as the total synthesis of alkaloids . This implies that chloroacetylglycylglycine could also undergo interesting chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of glycine derivatives, such as N-chloroacetyl-N-phenylglycine esters, are analyzed in terms of their physicochemical parameters like log P, σ, and E_s. These properties are crucial in determining the biological activity and selectivity of these compounds as herbicides . By extension, the properties of chloroacetylglycylglycine would also be important in understanding its behavior in various environments and potential applications.
Applications De Recherche Scientifique
Chlorine-Resistant Polyamide Reverse Osmosis Membrane with Monitorable and Regenerative Sacrificial Layers : This study focuses on enhancing chlorine resistance in polyamide reverse osmosis membranes used in desalination. Glycylglycine was used to create a sacrificial layer on the membrane surface, improving its chlorine resistance. The study highlights the role of glycylglycine in protecting against chlorine attacks, which may offer insights into the use of Chloroacetylglycylglycine in similar applications (Huang, Lin, Zhang, & Hou, 2017).
Damage and Repair of DNA in Cultured Mammalian Cells with N-diazoacetylglycine Amide : This research investigates the effects of N-diazoacetylglycine amide on DNA damage and repair in mammalian cells. The study could provide a context for understanding the interaction of Chloroacetylglycylglycine with cellular DNA, given the structural similarity between the two compounds (Parodi et al., 1977).
Glycine Cleavage Powers Photoheterotrophic Growth of Chloroflexus aurantiacus in the Absence of H2 : The study examines the role of glycine in promoting the growth of Chloroflexus aurantiacus, a phototrophic bacterium. It demonstrates that glycine can be degraded to produce energy and reduce equivalents, which might be relevant for understanding the metabolic role of Chloroacetylglycylglycine (He et al., 2015).
α-Chloroacetyl Capping of Peptides : This research describes a method for N-terminal capping of peptides using an α-chloroacetyl group. Given that Chloroacetylglycylglycine contains a chloroacetyl group, this study may offer insights into its potential applications in peptide chemistry (Shogren-Knaak, Mcdonnell, & Imperiali, 2000).
Structure-activity Study of Herbicidal N-chloroacetyl-N-phenylglycine Esters : This study investigates the herbicidal activity of N-chloroacetyl-N-phenylglycine esters, providing insights into how the chloroacetyl moiety in Chloroacetylglycylglycine might influence its biological activity (Fujinami, Satomi, Mine, & Fujita, 1976).
Safety and Hazards
Propriétés
IUPAC Name |
2-[[2-[(2-chloroacetyl)amino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O4/c7-1-4(10)8-2-5(11)9-3-6(12)13/h1-3H2,(H,8,10)(H,9,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOXSGKCQMMTRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NCC(=O)O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293452 | |
| Record name | Chloroacetylglycylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloroacetylglycylglycine | |
CAS RN |
15474-96-1 | |
| Record name | N-(2-Chloroacetyl)glycylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15474-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloroacetylglycylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015474961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloroacetylglycylglycine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89653 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chloroacetylglycylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol](/img/structure/B91195.png)
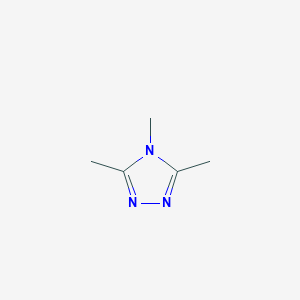

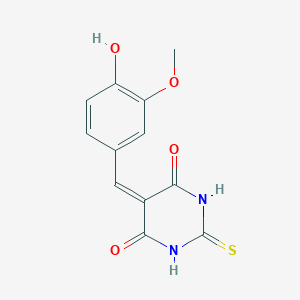
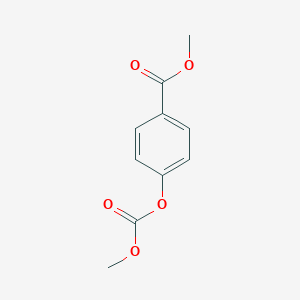

![Pyrazolo[5,1-c][1,2,4]benzotriazin-8-yl acetate](/img/structure/B91212.png)
![5-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B91213.png)
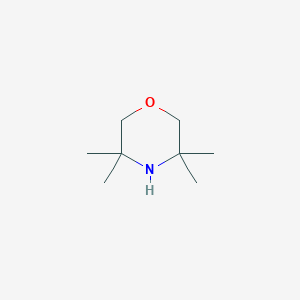
![(1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol](/img/structure/B91215.png)

![N,N'-bis[(E)-furan-2-ylmethylideneamino]hexanediamide](/img/structure/B91218.png)
![6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B91221.png)